N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide
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Overview
Description
“N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide” is a chemical compound that belongs to the pyrazole class . Pyrazoles are organic compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Pyrazoles, including the one , can be synthesized through various methods. One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Chemical Reactions Analysis
Pyrazoles, including “N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide”, can undergo a variety of chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates .properties
IUPAC Name |
N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-12(16)13-6-11-7-14-15(9-11)8-10-4-3-5-10/h2,7,9-10H,1,3-6,8H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUCFOXCEPOEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN(N=C1)CC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide |
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